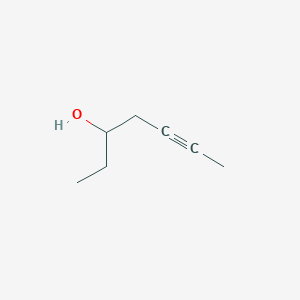

5-Heptyn-3-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHBMHAELZLACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337505 | |

| Record name | 5-HEPTYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-82-9 | |

| Record name | 5-Heptyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HEPTYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19781-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Alkynols as Synthetic Intermediates

An In-Depth Technical Guide to 5-Heptyn-3-ol: Structure, Properties, and Synthetic Utility

Alkynols, bifunctional molecules containing both a hydroxyl group and a carbon-carbon triple bond, are highly versatile building blocks in modern organic synthesis.[1] Their dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures from a relatively simple precursor. This compound (CAS No: 19781-82-9), a member of this important class, offers a unique combination of reactivity that makes it a valuable intermediate for researchers in synthetic chemistry and drug development.[2] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthetic applications, and safety considerations, tailored for professionals in the scientific community.

Part 1: Molecular Structure and Identification

The structural foundation of this compound dictates its chemical behavior. It consists of a seven-carbon chain with a hydroxyl group at the third carbon and a carbon-carbon triple bond between the fifth and sixth carbons.

1.1. Chemical Structure

Caption: 2D Chemical Structure of this compound.

1.2. Nomenclature and Identifiers

-

IUPAC Name: hept-5-yn-3-ol[3]

-

CAS Number: 19781-82-9[3]

-

Molecular Formula: C₇H₁₂O[3]

-

SMILES: CCC(CC#CC)O[4]

-

InChIKey: VOHBMHAELZLACG-UHFFFAOYSA-N[3]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.

2.1. Physicochemical Data

The key physical properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Weight | 112.17 g/mol | [3] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 43 °C at 3 mmHg | |

| Purity | >97.0% (GC) | |

| Monoisotopic Mass | 112.088815002 Da | [3] |

2.2. Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad peak around 3300 cm⁻¹ corresponds to the O-H stretching of the alcohol, while a sharp, weaker peak around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretching of the internal alkyne.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), distinct signals for the adjacent methylene protons (C2-H₂ and C4-H₂), and signals for the two terminal methyl groups (C1-H₃ and C7-H₃), with the methyl group adjacent to the alkyne showing a characteristic long-range coupling.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the triple bond (C5 and C6) typically appear in the 70-90 ppm range, while the carbon attached to the hydroxyl group (C3) will be deshielded and appear around 60-70 ppm.[3]

-

-

Mass Spectrometry (MS): In GC-MS analysis, this compound will exhibit a molecular ion peak (M⁺) at m/z = 112.[3] Common fragmentation patterns would include the loss of water (M-18) from the alcohol and cleavage adjacent to the hydroxyl group.

Part 3: Synthesis, Reactivity, and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

3.1. General Synthetic Approach

A common and effective method for synthesizing secondary alkynols like this compound is through the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone, followed by reaction with an electrophile, or more directly, the addition of an alkynyl Grignard or lithium reagent to an aldehyde. A plausible route is the reaction of propynyllithium (generated from propyne and n-butyllithium) with butanal.

Caption: General synthetic workflow for this compound.

3.2. Chemical Reactivity

-

Reactions of the Hydroxyl Group: The alcohol moiety can undergo standard transformations, such as oxidation to the corresponding ketone (5-heptyn-3-one) using reagents like PCC or Swern oxidation, or esterification with acyl chlorides or carboxylic acids to form esters.

-

Reactions of the Alkyne Group: The internal alkyne is a hub of reactivity. It can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the (E)-alkene via a dissolving metal reduction. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) yields 3-heptanol.

3.3. Role in Drug Development and Organic Synthesis

While specific applications of this compound in marketed drugs are not prominently documented, its value lies in its role as a versatile intermediate.[1] In drug discovery, intermediates are crucial for systematically modifying lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.[]

-

Scaffold for Complex Molecules: The dual functionality allows for sequential or one-pot reactions to build molecular complexity rapidly. For example, the hydroxyl group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis, while the alkyne can participate in powerful C-C bond-forming reactions like Sonogashira or Glaser coupling.

-

Synthesis of Heterocycles: Alkynols are common precursors for the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[7] For instance, intramolecular cyclization reactions can lead to the formation of furans or other oxygen-containing rings.

-

Fragment-Based Drug Design: As a small, functionalized molecule, this compound can serve as a fragment for screening against biological targets. The alkyne group can also be used in "click chemistry" reactions to link fragments together.

Part 4: Safety, Handling, and Experimental Protocols

Proper handling and safety protocols are paramount when working with any chemical reagent.

4.1. Hazard Identification and Safety Precautions

According to GHS classifications, this compound is considered a hazardous substance.[3]

-

Hazards:

-

Precautions:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302+P352 & P305+P351+P338: In case of skin or eye contact, rinse thoroughly with water.[3]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

P403+P235: Store in a well-ventilated place. Keep cool.[2]

-

4.2. Example Experimental Protocol: Oxidation to 5-Heptyn-3-one

This protocol describes a standard laboratory procedure for the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

Objective: To synthesize 5-heptyn-3-one from this compound.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard glassware for workup and purification

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

-

Stir the resulting dark mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

-

Pass the mixture through a short plug of silica gel to filter off the chromium salts, washing the plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-heptyn-3-one.

-

Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile chemical intermediate characterized by the presence of both hydroxyl and internal alkyne functional groups. This bifunctionality provides a rich platform for a multitude of chemical transformations, making it an important building block for constructing more complex organic molecules. Its well-defined spectroscopic properties allow for straightforward characterization, and established synthetic protocols enable its conversion into a wide array of derivatives. For researchers and scientists in organic synthesis and medicinal chemistry, a comprehensive understanding of the properties, reactivity, and safe handling of this compound is essential for leveraging its full synthetic potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 543129, this compound. Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C7H12O). Retrieved from [Link].

-

ChemSynthesis (2025). (5E)-5-hepten-3-ol. Retrieved from [Link]. Note: This reference is for a related compound but provides context on similar structures.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53924213, Hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.

-

Angene Chemical (2025). Safety Data Sheet. Retrieved from [Link]. Note: This is a generic SDS link, specific SDS for the compound should be consulted.

-

ChemComplete (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].

-

Pharmaceutical Technology (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link].

-

ChemComplete (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link].

-

Scribd (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. Retrieved from [Link].

-

The Organic Chemistry Tutor (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. Retrieved from [Link].

-

The Organic Chemistry Tutor (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12414385, (Z)-hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.

-

Cheméo (n.d.). Chemical Properties of 1-Heptyn-3-ol (CAS 7383-19-9). Retrieved from [Link]. Note: This is for an isomeric compound.

-

PubMed (2013). [Application of methyl in drug design]. Retrieved from [Link].

-

MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link].

-

ResearchGate (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link].

-

Chemistry 112 (n.d.). ORGANIC CHEMISTRY WORKSHEET ON NOMENCLATURE. Retrieved from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 19781-82-9 [amp.chemicalbook.com]

- 3. This compound | C7H12O | CID 543129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 5. This compound(19781-82-9) IR Spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Hept-5-yn-3-ol

Abstract

Hept-5-yn-3-ol is a secondary alkynol whose unique structural features—a hydroxyl group and a carbon-carbon triple bond—confer upon it significant potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted physical properties of hept-5-yn-3-ol. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the physical characteristics, provides detailed, field-proven experimental protocols for their determination, and situates the compound within the broader context of medicinal chemistry. The scarcity of published experimental data for this specific molecule is addressed by presenting robust, standardized methodologies for its characterization, thereby empowering researchers to generate reliable data.

Introduction: The Scientific & Pharmaceutical Relevance of Hept-5-yn-3-ol

The molecular architecture of hept-5-yn-3-ol, a seven-carbon chain featuring a hydroxyl group at the third position and an alkyne functionality between the fifth and sixth carbons, makes it a molecule of considerable interest. The alkyne group is a cornerstone in modern medicinal chemistry, notably for its role in "click chemistry," which allows for the efficient and highly selective linking of molecular fragments.[1][2] This has profound implications in drug discovery, facilitating the rapid synthesis of compound libraries for high-throughput screening.[1][2] Furthermore, the incorporation of an alkynyl group can enhance metabolic stability and optimize the pharmacokinetic profile of a drug candidate.[3]

The secondary alcohol functionality adds another layer of synthetic versatility, serving as a handle for further molecular elaboration and influencing the compound's polarity and hydrogen bonding capacity. As such, hept-5-yn-3-ol is a valuable intermediate in the synthesis of more complex molecules, potentially leading to novel therapeutic agents.[] This guide provides the foundational physical data and characterization methodologies essential for any researcher looking to unlock the potential of this promising scaffold.

Molecular and Physicochemical Profile

| Property | Value | Source |

| IUPAC Name | hept-5-yn-3-ol | [5] |

| CAS Number | 19781-82-9 | [5] |

| Molecular Formula | C₇H₁₂O | [5][6] |

| Molecular Weight | 112.17 g/mol | [5][6][7] |

| Canonical SMILES | CCC(CC#CC)O | [5] |

| InChI Key | VOHBMHAELZLACG-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

Table 1: Core Molecular and Computed Physicochemical Properties of Hept-5-yn-3-ol.

Experimental Determination of Physical Properties: A Methodological Framework

The absence of published experimental values for key physical properties of hept-5-yn-3-ol necessitates a robust framework for their empirical determination. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or sparsely documented liquid organic compound like hept-5-yn-3-ol is outlined below. This workflow ensures that each property is determined with the necessary precision and in an order that can facilitate subsequent measurements.

Caption: Workflow for the physical and structural characterization of hept-5-yn-3-ol.

Boiling Point Determination (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and is influenced by intermolecular forces. For hept-5-yn-3-ol, hydrogen bonding due to the hydroxyl group is expected to result in a higher boiling point compared to its non-hydroxylated analogue.

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of hept-5-yn-3-ol into a small test tube or a Durham tube.

-

Capillary Insertion: Insert a melting point capillary tube, sealed end up, into the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the liquid level in the test tube is below the level of the heating medium.[8]

-

Observation: Heat the apparatus gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid's vapor pressure increases.[9]

-

Measurement: The boiling point is the temperature at which the rapid stream of bubbles ceases and the liquid begins to enter the capillary tube upon slight cooling.[9] Record the barometric pressure, as boiling point is pressure-dependent.

Density Measurement

Density is a fundamental physical property, defined as mass per unit volume.[10][11] It is essential for converting between mass and volume and can be an indicator of purity.

Protocol:

-

Tare Measurement: Accurately weigh a clean, dry pycnometer or a volumetric flask of a known volume (e.g., 5.00 mL) on an analytical balance.[10]

-

Sample Filling: Carefully fill the pycnometer with hept-5-yn-3-ol to the calibration mark, ensuring no air bubbles are present. The temperature of the sample should be recorded.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by its known volume.[12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property that is useful for identification and purity assessment.[13][14]

Protocol:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of hept-5-yn-3-ol onto the clean, dry prism of the refractometer.[13]

-

Measurement: Close the prism and allow the temperature to equilibrate (typically 20°C or 25°C).

-

Reading: View the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[15] Record the refractive index, along with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).[16]

Solubility Profiling

Understanding the solubility of hept-5-yn-3-ol in various solvents is crucial for its use in reactions, formulations, and purification processes. The "like dissolves like" principle suggests it will have some solubility in both polar and non-polar solvents due to its hydroxyl group and hydrocarbon chain, respectively.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing 1 mL of the solvent, add hept-5-yn-3-ol dropwise, shaking after each addition. Observe for miscibility or the formation of a second phase.

-

Quantitative Determination (Cloud Point Method): For determining the maximum solubility in a given solvent, slowly titrate the solvent with hept-5-yn-3-ol while stirring vigorously. The point at which the solution becomes cloudy or turbid is the "cloud point," indicating saturation.[17] Record the volume of each component used to calculate the solubility.

Spectroscopic Analysis: Deciphering the Molecular Signature

While actual spectra for hept-5-yn-3-ol are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is vital for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide a wealth of structural information. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), signals for the ethyl group protons (C1-H₂ and C2-H₃), and signals for the methylene protons adjacent to the alkyne (C4-H₂). The terminal methyl group of the alkyne (C7-H₃) will also be present. The hydrogen of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The sp-hybridized carbons of the alkyne (C5 and C6) will resonate in a characteristic region of the spectrum (typically 65-90 ppm). The carbon attached to the hydroxyl group (C3) will be deshielded and appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Alcohol (C-O) | Stretching | 1260 - 1000 | Strong |

Table 2: Predicted IR Spectral Data for Hept-5-yn-3-ol.

The most prominent feature will be a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded alcohol.[18] A weak to medium intensity peak is expected in the 2260-2100 cm⁻¹ range, corresponding to the C≡C triple bond stretch.[19]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for a secondary alcohol like hept-5-yn-3-ol may be weak or even absent.[20][21][22] The fragmentation pattern, however, provides crucial structural clues.

-

α-Cleavage: The most characteristic fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[21][22] For hept-5-yn-3-ol, this would result in the loss of an ethyl radical or a propargyl radical, leading to prominent fragment ions.

-

Dehydration: A peak corresponding to the loss of a water molecule ([M-18]) is also a common feature in the mass spectra of alcohols.[21]

Caption: Predicted major fragmentation pathways for hept-5-yn-3-ol in mass spectrometry.

Conclusion and Future Outlook

Hept-5-yn-3-ol stands as a molecule with significant untapped potential, particularly within the realms of synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physical properties is yet to be established in the literature, this guide provides the necessary theoretical foundation and practical methodologies for its complete characterization. The protocols detailed herein are designed to be robust and reliable, enabling researchers to generate the high-quality data required for publication, patent applications, and further research endeavors. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of foundational molecules like hept-5-yn-3-ol will undoubtedly increase. It is our hope that this guide will serve as a catalyst for further exploration and application of this versatile alkynol.

References

-

How To Calculate Refractive Index In Organic Chemistry? - YouTube. (2025, January 31). Retrieved from [Link]

-

PubChem. (n.d.). 5-Heptyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-23. Retrieved from [Link]

- Ward, D. (n.d.). Determination of Melting Point.

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds Aim: To... Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

- Lin, M. W., Chen, Y. C., & Chen, Y. P. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Sensors (Basel, Switzerland), 12(1), 582–591.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

- A document from a university website about determining refractive index.

-

Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Hept-5-yn-3-ol. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Refractive Index Theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- A document from a university website about determining solubility.

-

Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

-

Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. Retrieved from [Link]

- A document from a university website about determining density.

-

PubMed. (2025, September 5). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

- ResearchGate. (n.d.). Density of Liquid – Organic Compounds.

-

LookChem. (n.d.). (E)-hept-5-en-3-yn-1-ol. Retrieved from [Link]

-

NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.

- A document from a university website about identifying an unknown compound.

-

RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). (S,E)-Hept-5-en-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

PubMed Central. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. phillysim.org [phillysim.org]

- 7. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. calnesis.com [calnesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. m.youtube.com [m.youtube.com]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. GCMS Section 6.10 [people.whitman.edu]

- 21. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 22. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

5-Heptyn-3-OL spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 5-Heptyn-3-ol A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an alkynol, a class of organic molecules that serve as versatile synthetic intermediates owing to their dual functionality: a reactive alkyne group and a hydroxyl group.[1] This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Accurate and unambiguous structural characterization is paramount for its effective use. This guide provides a comprehensive analysis of the core spectroscopic data for this compound—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering a self-validating framework for its identification and quality assessment.

The molecular structure of this compound is presented below, forming the basis for the subsequent spectral interpretations.

Caption: Chemical Structure of this compound (C₇H₁₂O).

Infrared (IR) Spectroscopy: Functional Group Identification

Theoretical Basis & Causality

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. For this compound, we anticipate characteristic absorptions from the hydroxyl (-OH) group, the internal carbon-carbon triple bond (C≡C), and the various carbon-hydrogen (C-H) bonds within its aliphatic backbone. The presence, position, and shape of these absorption bands provide a definitive fingerprint of its functional makeup.

Analysis of the this compound IR Spectrum

The IR spectrum of this compound is dominated by a few key features that directly confirm its structure:

-

O-H Stretch: A strong and characteristically broad absorption band is expected in the 3600-3200 cm⁻¹ region.[2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3]

-

C-H (sp³) Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹, typically in the 2900-2850 cm⁻¹ range, correspond to the stretching vibrations of C-H bonds on the sp³-hybridized carbons of the ethyl and methylene groups.[3]

-

C≡C Stretch: The internal alkyne gives rise to a stretching vibration in the 2250-2100 cm⁻¹ range.[3] Unlike terminal alkynes, this peak is often weak to medium in intensity, and its presence confirms the unsaturation at the core of the molecule.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260-1050 cm⁻¹, indicates the C-O single bond stretch of the secondary alcohol.[4]

Data Presentation: Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Intensity & Shape | Assignment of Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Strong, Sharp | C-H Stretch | Alkane (sp³ C-H) |

| 2250 - 2100 | Weak to Medium, Sharp | C≡C Stretch | Internal Alkyne |

| 1260 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol ensures a high-quality, reproducible spectrum for a liquid sample like this compound.

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Preparation (Neat Liquid): Place one drop of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure to prevent cracking the plates.

-

Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder.

-

Scanning: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.

Caption: Labeled structure of this compound for NMR assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Basis & Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information based on predictable fragmentation patterns. [6]For alcohols, the molecular ion peak is often weak or absent, but characteristic fragmentation pathways like alpha-cleavage and dehydration provide robust structural clues. [7][8][9] Analysis of the this compound Mass Spectrum

The molecular formula of this compound is C₇H₁₂O, giving it an exact mass of 112.0888 Da. [5]The mass spectrum will show peaks corresponding to the molecular ion and its key fragments.

-

Molecular Ion (M⁺•): A peak at m/z = 112 corresponding to the intact molecular ion. For secondary alcohols, this peak may be of very low intensity. [9]* Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. [7][9][10]This cleavage is driven by the formation of a resonance-stabilized oxonium ion.

-

Loss of Ethyl Radical (•CH₂CH₃): Cleavage between C3 and C4 results in the loss of an ethyl radical (29 Da), yielding a prominent fragment ion at m/z = 83 .

-

Loss of Butynyl Radical (•CH₂C≡CCH₃): Cleavage between C2 and C3 results in the loss of a butynyl radical (53 Da), yielding a fragment at m/z = 59 .

-

-

Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, producing an [M-18]⁺• peak at m/z = 94 . [7][9]* Alkyne Fragmentation: Internal alkynes can fragment via cleavage of the bond between the α and β carbons relative to the triple bond, leading to the formation of a substituted propargyl cation. [11] Data Presentation: Predicted Key Mass Fragments

| m/z Value | Proposed Identity | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 94 | [C₇H₁₀]⁺• | Dehydration ([M-H₂O]⁺•) |

| 83 | [C₅H₇O]⁺ | α-cleavage: Loss of •C₂H₅ |

| 59 | [C₃H₇O]⁺ | α-cleavage: Loss of •C₄H₅ |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it undergoes electron ionization (typically at 70 eV).

-

Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment peaks.

Caption: Key EI-MS fragmentation pathways for this compound.

Conclusion

The collective application of IR, NMR, and Mass Spectrometry provides a rigorous and multi-faceted confirmation of the structure of this compound. IR spectroscopy confirms the essential alcohol and internal alkyne functional groups. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and specific chemical environments of all atoms. Finally, Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated spectroscopic approach ensures the identity and purity of this compound, a critical requirement for its application in research and development.

References

-

Vertex AI Search Result, Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

JoVE (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]

-

PubChem, National Institutes of Health. This compound | C7H12O | CID 543129. [Link]

-

Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

-

YouTube (2023). 13C NMR Spectroscopy: Common Functional Groups (Part 2). [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. [Link]

-

Slideshare. Msc alcohols, phenols, ethers | PDF. [Link]

- Unknown Source. 13C NMR Chemical Shift Table.pdf.

-

Slideshare. Infrared spectrum / infrared frequency and hydrocarbons | PPTX. [Link]

-

YouTube (2025). Mass Spectrometry of Alcohols. [Link]

-

Chemistry!!! Not Mystery (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

- Unknown Source. NMR Chemical Shifts.

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

YouTube (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

-

University College London. Chemical shifts. [Link]

-

Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

NIST WebBook. 3-Ethyl-5-methyl-1-heptyn-3-ol. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE (2024). Mass Spectrometry: Alkene Fragmentation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. 1-Heptyn-3-ol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Unknown Source. Tables For Organic Structure Analysis.

-

PubChem, National Institutes of Health. Hept-5-en-3-ol | C7H14O | CID 53924213. [Link]

-

NIST WebBook. 1-Heptyn-3-ol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. This compound | C7H12O | CID 543129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. GCMS Section 6.10 [people.whitman.edu]

- 9. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

The Solubility Profile of 5-Heptyn-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Heptyn-3-ol, a secondary acetylenic alcohol of interest in organic synthesis and pharmaceutical development. In the absence of extensive empirical solubility data in the public domain, this document establishes a robust predictive framework based on the fundamental principles of molecular interactions. We delve into the physicochemical properties of this compound and correlate them with the characteristics of common organic solvents to forecast its solubility behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, ensuring that researchers can validate these predictions and generate reliable data for their specific applications. This document is intended to be a vital resource for scientists and professionals engaged in research and development, enabling informed solvent selection and experimental design.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS RN: 19781-82-9) is a secondary acetylenic alcohol, a class of compounds recognized for their utility as versatile synthetic intermediates.[1] The presence of both a hydroxyl group and a carbon-carbon triple bond imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective application in synthesis, purification, and formulation.

Solubility dictates the choice of reaction media, influencing reaction kinetics and yield. In the context of drug development, the solubility of a compound and its intermediates is a critical parameter affecting purification strategies, such as recrystallization and chromatography, as well as the formulation of the final active pharmaceutical ingredient (API). A comprehensive understanding of solubility is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical processes.

This guide will first establish a theoretical foundation for predicting the solubility of this compound by dissecting its molecular structure and relating it to the principles of intermolecular forces. Subsequently, it will provide a qualitative and semi-quantitative prediction of its solubility in a range of common organic solvents. Finally, detailed experimental protocols are provided to empower researchers to determine the solubility of this compound with high fidelity.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing.[2] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The key molecular features of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and the size of its hydrocarbon backbone.

Physicochemical Properties of this compound

A thorough analysis of the molecular structure of this compound provides the basis for predicting its solubility.

-

Molecular Formula: C₇H₁₂O[3]

-

Molecular Weight: 112.17 g/mol [3]

-

Structure:

-

Key Functional Groups:

-

Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[3]

-

Alkyne (C≡C) group: The triple bond introduces a region of high electron density, contributing to the molecule's overall polarity and potential for π-π interactions.

-

Heptyl carbon chain: A seven-carbon backbone that is nonpolar in nature.

-

The presence of the hydroxyl group suggests that this compound will exhibit some degree of polarity. However, the relatively long seven-carbon chain imparts significant nonpolar character. This amphipathic nature—possessing both polar and nonpolar regions—is the central factor governing its solubility profile.

The Interplay of Intermolecular Forces

The dissolution of this compound in a given solvent is a result of the interplay between the following intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar C-O bond and the electron-rich alkyne group create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar heptyl chain will interact favorably with nonpolar solvents through these weaker, transient forces.

The balance of these interactions determines the extent to which this compound will be soluble in a particular solvent.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical framework, we can predict the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | High | High / Miscible | Strong hydrogen bonding between the hydroxyl groups of methanol and this compound. The small nonpolar part of methanol does not significantly hinder interaction with the heptyl chain. |

| Ethanol | High | High / Miscible | Similar to methanol, strong hydrogen bonding is the dominant interaction. The slightly larger nonpolar ethyl group of ethanol may have a minor positive influence on the interaction with the heptyl chain of the solute.[2] |

| Polar Aprotic Solvents | |||

| Acetone | Medium-High | High | Acetone is a good hydrogen bond acceptor, readily interacting with the hydroxyl group of this compound. Its moderate polarity also allows for favorable dipole-dipole interactions. |

| Ethyl Acetate | Medium | Moderate to High | The ester group of ethyl acetate can act as a hydrogen bond acceptor. Its overall polarity is lower than acetone, which may lead to slightly reduced but still significant solubility. |

| Dichloromethane (DCM) | Medium | Moderate to High | DCM is a polar aprotic solvent capable of dipole-dipole interactions. While it cannot hydrogen bond, its ability to solvate both polar and nonpolar moieties suggests good solubility. |

| Nonpolar Solvents | |||

| Toluene | Low | Moderate | Toluene is a nonpolar aromatic solvent. The primary interactions will be van der Waals forces between the heptyl chain and the toluene molecule. The aromatic ring of toluene may also engage in weak π-π interactions with the alkyne group. The polar hydroxyl group will be less favorably solvated. |

| Hexane | Very Low | Low to Moderate | Hexane is a nonpolar aliphatic solvent. The dominant interactions will be van der Waals forces with the heptyl chain. The polar hydroxyl group will significantly hinder solubility in this highly nonpolar environment. |

| Diethyl Ether | Low | Moderate to High | Although diethyl ether has a low overall polarity, the ether oxygen can act as a hydrogen bond acceptor. This, combined with the ability of the ethyl groups to interact with the heptyl chain, likely results in good solubility. |

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise solubility data. The following section details robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Assessment: Visual Miscibility Test

This method provides a rapid, preliminary assessment of whether two liquids are miscible at a given concentration.[4][5]

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solvent Addition: To each test tube, add 2 mL of the respective organic solvent.

-

Solute Addition: Add 1 mL of this compound to each test tube.

-

Mixing: Securely cap each test tube and invert it gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of persistent emulsions.

-

Observation: Allow the test tubes to stand undisturbed for at least 5 minutes.

-

Analysis: Observe each test tube for the presence of a single, clear, homogeneous phase (miscible) or the formation of two distinct layers, cloudiness, or droplets (immiscible or partially miscible).

Quantitative Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[6][7][8]

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation of Supersaturated Solution:

-

To a series of glass vials with screw caps, add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved droplets of this compound.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the excess solute.

-

For faster separation, the vials can be centrifuged at the controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a suitable detector.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Safety Considerations

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By analyzing its molecular structure, we have established a predictive framework based on the principles of intermolecular forces. This compound is anticipated to be highly soluble in polar protic and aprotic solvents due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be more limited, driven primarily by van der Waals forces.

To complement these theoretical predictions, this guide has also furnished detailed, actionable protocols for the experimental determination of solubility. The visual miscibility test offers a rapid qualitative assessment, while the shake-flask method provides a robust means of obtaining precise, quantitative solubility data.

By integrating theoretical understanding with practical experimental guidance, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this compound and related compounds. The principles and methodologies outlined herein are broadly applicable and can serve as a valuable resource for solubility studies across a wide range of chemical entities.

References

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

Coconote. (2025, November 16). Miscibility Test Notes. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 543129, this compound. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

YouTube. (2025, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H12O | CID 543129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. coconote.app [coconote.app]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

A Guide to the Fundamental Reaction Mechanisms of Secondary Alkynols for Researchers and Drug Development Professionals

Introduction

Secondary alkynols, organic compounds containing a hydroxyl group attached to a carbon atom that is also bonded to a hydrogen and an alkynyl group, are pivotal intermediates in modern organic synthesis. Their unique structural motif, featuring both a reactive alcohol and a versatile alkyne, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of secondary alkynols, offering insights into their synthesis, reactivity, and application in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Synthesis of Secondary Alkynols: The Foundation

The most direct and widely employed method for the synthesis of secondary alkynols is the nucleophilic addition of a terminal alkyne to an aldehyde. This reaction is typically mediated by organometallic reagents, such as Grignard or organolithium reagents, which deprotonate the terminal alkyne to form a highly nucleophilic acetylide.

Mechanism of Nucleophilic Addition

The reaction proceeds in two key steps:

-

Deprotonation: The organometallic reagent (e.g., ethylmagnesium bromide or n-butyllithium) acts as a strong base, abstracting the acidic proton from the terminal alkyne to generate a metal acetylide.

-

Nucleophilic Attack: The resulting acetylide anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[1] This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

-

Workup: An acidic workup is then required to protonate the alkoxide, yielding the final secondary alkynol.[2]

Caption: Mechanism of the Meyer-Schuster rearrangement.

The choice of acid catalyst is critical. While strong acids are traditional, milder Lewis acids and transition-metal catalysts can also effect the rearrangement, often with improved selectivity and under less harsh conditions. [3]

A competing reaction, particularly for tertiary alkynols, is the Rupe rearrangement, which yields α,β-unsaturated ketones. [3][4][5]In this case, the initial carbocation rearranges to an enyne intermediate, which is then hydrated to form the ketone. [6]

Pathway 2: Propargylic Activation - The Nicholas Reaction

The Nicholas reaction is a powerful method for the functionalization of the propargylic position of alkynols. [7][8][9]It involves the stabilization of a propargylic cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).

Mechanism:

-

Complexation: The alkyne moiety of the secondary alkynol reacts with Co₂(CO)₈ to form a stable hexacarbonyl dicobalt complex. [7]2. Cation Formation: Treatment with a Lewis acid or a strong protic acid facilitates the departure of the hydroxyl group, generating a highly stabilized propargylic cation. [7][9]The positive charge is delocalized onto the Co₂(CO)₆ moiety, rendering the cation remarkably stable. [10]3. Nucleophilic Attack: A wide range of nucleophiles can then attack the cationic center, forming a new bond at the propargylic position. [7][10]4. Demetallation: The final product is liberated from the cobalt complex by oxidative demetallation, typically using an oxidizing agent like ceric ammonium nitrate (CAN) or iron(III) nitrate. [11]

Caption: Mechanism of the Nicholas reaction.

Experimental Protocol: A Representative Nicholas Reaction

Objective: To synthesize a propargyl-substituted ether from a secondary alkynol.

Materials:

-

Secondary alkynol-Co₂(CO)₆ complex (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nucleophile (e.g., a silyl enol ether, 1.2 eq)

-

Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)

-

Ceric Ammonium Nitrate (CAN)

-

Silica Gel for chromatography

Procedure:

-

The secondary alkynol is first complexed with dicobalt octacarbonyl in a suitable solvent like DCM.

-

The resulting solution of the cobalt-complexed alkynol is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The nucleophile is added, followed by the slow addition of the Lewis acid.

-

The reaction is stirred at low temperature for a specified time, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then subjected to oxidative demetallation by treatment with CAN in a solvent like acetone.

-

The final product is purified by column chromatography on silica gel.

Pathway 3: Cycloadditions - The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. [12][13][14]Secondary alkynols can serve as the alkyne component in this powerful ring-forming reaction.

Mechanism:

-

Complex Formation: The reaction initiates with the formation of a dicobalt hexacarbonyl alkyne complex. [13]2. Alkene Coordination: An alkene then coordinates to one of the cobalt centers.

-

Migratory Insertion: A sequence of migratory insertions occurs, first of the alkene into a cobalt-carbon bond of the alkyne, followed by the insertion of a carbon monoxide ligand. [12]4. Reductive Elimination: The final cyclopentenone product is formed via reductive elimination, regenerating a cobalt species. [13]

Caption: Simplified mechanism of the Pauson-Khand reaction.

The Pauson-Khand reaction is highly valuable for the rapid construction of five-membered rings, a common structural motif in natural products and pharmaceuticals. [15][16]

Elaboration via Cross-Coupling: The Sonogashira Reaction

While not a direct reaction of the hydroxyl group, the alkyne moiety of a secondary alkynol can be further functionalized using transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example. [17][18]This palladium- and copper-cocatalyzed reaction allows for the introduction of various substituents onto the alkyne, expanding the molecular diversity accessible from a common secondary alkynol intermediate. [17][19]

Applications in Drug Development

The reactions described above are not merely of academic interest; they are enabling technologies in the synthesis of complex, biologically active molecules. The ability to stereoselectively synthesize and then selectively functionalize secondary alkynols allows for the construction of chiral molecules with precise three-dimensional arrangements of atoms, a critical factor for potent and selective drug action. For instance, the Nicholas reaction has been employed in the synthesis of strained ring systems and complex natural products. [10]Similarly, the Pauson-Khand reaction is a key step in the synthesis of numerous natural products with potential therapeutic applications. [16]

Conclusion

Secondary alkynols are remarkably versatile synthetic intermediates, owing to the dual reactivity of their hydroxyl and alkynyl functional groups. A thorough understanding of their fundamental reaction mechanisms—from acid-catalyzed rearrangements and propargylic functionalization to transition-metal-catalyzed cycloadditions—is essential for any researcher or drug development professional seeking to leverage these building blocks for the synthesis of complex and valuable molecules. The continued development of novel catalysts and reaction conditions for these transformations will undoubtedly lead to even more efficient and elegant synthetic strategies in the future.

References

- Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.

- Chemistry LibreTexts. (2025, June 23). 3.1: A3 Coupling Reaction.

- RSC Publishing. (2024). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst.

- ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism.

- R Discovery. (2019, April 3). Recent Advances in the A3 Coupling Reactions and their Applications.

- Wikipedia. (n.d.). Meyer–Schuster rearrangement.

- Slideshare. (n.d.). Rupe Rearrgment.

- Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement.

- AMiner. (n.d.). The Meyer-Schuster Rearrangement of Ethoxyalkynyl Carbinols.

- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.

- Wikipedia. (n.d.). Nicholas reaction.

- Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation.

- NROChemistry. (n.d.). Nicholas Reaction.

- chemeurope.com. (n.d.). Nicholas reaction.

- Wikipedia. (n.d.). Grignard reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- NROChemistry. (n.d.). Pauson-Khand Reaction.

- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones.

- Wikipedia. (n.d.). Pauson–Khand reaction.

- YouTube. (2025, December 25). Rupe Rearrangement.

- PubMed. (2009). A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. Chemistry.

- University of Windsor. (n.d.). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.

- PMC - NIH. (2017, March 30). Recent Advances in the Pauson–Khand Reaction.

- MDPI. (n.d.). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020).

- SynArchive. (n.d.). Rupe Rearrangement.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- PMC - PubMed Central. (n.d.). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes.

- PMC - NIH. (2012, December 7). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry.

- Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction.

- (n.d.). Asymmetric-Synthesis.

- (n.d.). Asymmetric Synthesis.

- PMC - NIH. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.

- MDPI. (n.d.). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 4. Rupe Rearrgment | PPTX [slideshare.net]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. Nicholas reaction - Wikipedia [en.wikipedia.org]

- 8. Nicholas Reaction | NROChemistry [nrochemistry.com]

- 9. Nicholas_reaction [chemeurope.com]

- 10. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 14. Pauson-Khand Reaction [organic-chemistry.org]

- 15. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

discovery and history of acetylenic alcohols

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Acetylenic Alcohols

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Acetylenic alcohols, organic compounds characterized by the presence of both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group, represent a cornerstone of modern organic synthesis. Their unique electronic properties and versatile reactivity make them invaluable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of acetylenic alcohols, beginning with the fundamental discovery of their parent molecule, acetylene. It chronicles the evolution of their synthesis from the foundational, high-pressure industrial processes of Favorskii and Reppe to the sophisticated, highly selective catalytic methods employed today. Particular emphasis is placed on the role of the propargyl moiety in drug discovery, illustrated through a detailed mechanistic examination of its function in irreversible enzyme inhibitors. This guide is designed to be a definitive resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support professionals in research and development.

Introduction: The Acetylenic Alcohol Moiety

The structural juxtaposition of a hydroxyl group and an alkyne confers a unique reactivity profile upon acetylenic alcohols. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne increases the acidity of both the terminal acetylenic proton (if present) and the hydroxyl proton. The propargylic position—the carbon atom adjacent to the triple bond—is particularly reactive and susceptible to a variety of transformations. This combination of features allows acetylenic alcohols to serve as versatile building blocks, enabling synthetic chemists to construct complex molecular architectures through reactions such as metal-catalyzed cross-couplings, cycloadditions, and rearrangements.

Historical Perspective: The Genesis of Acetylene Chemistry

The story of acetylenic alcohols is inextricably linked to the discovery and harnessing of their foundational component, acetylene.

Discovery of Acetylene: From Davy to Berthelot

Acetylene (C₂H₂) was first identified in 1836 by Edmund Davy, who produced the gas accidentally while attempting to isolate potassium metal by heating potassium carbonate with carbon.[1] He noted it as a "new carburet of hydrogen."[1] The gas was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who systematically studied its properties and coined the name "acétylène."[1]

Laying the Foundation: Early Industrial Synthesis of Acetylene

While early discoveries were scientifically significant, the industrial utility of acetylene remained limited by inefficient production methods. A major breakthrough occurred in 1862 when Friedrich Wöhler discovered that reacting calcium carbide (CaC₂) with water produced acetylene gas.[2] This method was commercialized on a large scale in 1892 by Canadian inventor Thomas Willson, paving the way for acetylene's widespread use, initially for lighting in carbide lamps and later as a crucial feedstock for the burgeoning chemical industry.[1]

Foundational Synthetic Methodologies

The ability to add acetylene to a carbonyl group (an ethynylation reaction) is the most direct route to acetylenic alcohols. The pioneering work in this area was conducted by two chemists whose names define these foundational reactions.

The Favorskii Reaction: Pioneering Base-Catalyzed Ethynylation

In the early 1900s, Russian chemist Alexei Yevgrafovich Favorskii discovered that a terminal alkyne could add to a carbonyl group under basic conditions.[3] The reaction involves the deprotonation of the alkyne with a strong base, such as potassium hydroxide or sodium amide, to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbon of an aldehyde or ketone, and subsequent protonation yields the acetylenic alcohol.[3][4]

The causality behind this choice of reagents lies in the need to generate a potent carbon nucleophile. The terminal proton of an alkyne is weakly acidic (pKa ≈ 25), requiring a very strong base to be removed. Early methods relied on stoichiometric or even excess amounts of harsh bases like alkali metal hydroxides or amides in anhydrous solvents.[3][5]

Reppe Chemistry: High-Pressure Industrial Synthesis

While the Favorskii reaction was groundbreaking, the direct use of highly explosive acetylene gas posed significant safety challenges, especially under pressure. Starting in 1928, Walter Reppe at BASF systematically investigated the high-pressure reactions of acetylene, developing what is now known as "Reppe Chemistry."[6][7] He discovered that heavy metal acetylides, particularly copper(I) acetylide, could catalytically promote the ethynylation of aldehydes and ketones at pressures up to 25 bar.[8] This breakthrough enabled the safe, large-scale industrial production of key acetylenic alcohols like propargyl alcohol and 1,4-butanediol from formaldehyde and acetylene.[9][10][11] The catalyst, often a supported copper(II) oxide, is reduced in situ to form the active copper(I) acetylide species.[8][9][10]

The Modern Era of Synthesis: Catalysis and Asymmetric Methods

The foundational work of Favorskii and Reppe established the core principles of acetylenic alcohol synthesis. However, the demands of modern chemistry, particularly in the pharmaceutical industry, for greater efficiency, milder conditions, and stereochemical control drove the development of new methodologies.

Advancements in Catalysis: From Stoichiometric Bases to Catalytic Systems